SB 242235
Overview
Description
SB-242235 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). It has shown significant potential in modulating inflammatory responses and has been studied extensively for its therapeutic applications in various diseases, particularly those involving inflammation and immune responses .
Mechanism of Action
Target of Action
SB-242235, also known as 4-[5-(4-fluorophenyl)-3-piperidin-4-ylimidazol-4-yl]-2-methoxypyrimidine, is a potent and selective inhibitor of p38 mitogen-activated protein (MAP) kinase . The p38 MAP kinase is a crucial target due to its role in inflammatory responses and cell differentiation .
Mode of Action
SB-242235 interacts with its target, the p38 MAP kinase, by binding to it and inhibiting its activity . This inhibition prevents the activation of MAPKAP K2, a downstream effector of p38 MAP kinase . The compound’s interaction with its target leads to a dose-dependent inhibition of MAPKAP K2 activation .
Biochemical Pathways
The primary biochemical pathway affected by SB-242235 is the p38 MAP kinase pathway . By inhibiting the p38 MAP kinase, SB-242235 disrupts the normal functioning of this pathway, leading to a decrease in the production of pro-inflammatory cytokines and other downstream effects .
Pharmacokinetics
The pharmacokinetics of SB-242235 have been studied in preclinical models . The compound has demonstrated non-linear elimination kinetics, which manifested as a decrease in clearance with increasing dose . It also showed apparent oral bioavailability greater than 100% at high oral doses in rat and monkey .
Result of Action
The inhibition of p38 MAP kinase by SB-242235 leads to several molecular and cellular effects. It reduces the production of pro-inflammatory cytokines, such as tumor necrosis factor (TNF) and interleukin-6 (IL-6) . This results in a decrease in inflammation, as evidenced by a reduction in paw edema in rats with adjuvant-induced arthritis (AIA) . Furthermore, SB-242235 has been shown to exert a protective effect on joint integrity, as demonstrated by normalization of bone mineral density and improvements in joint integrity as assessed by MRI and micro-CT analysis .
Action Environment
The action of SB-242235 can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the presence of inflammatory mediators and environmental stresses
Biochemical Analysis
Biochemical Properties
SB-242235 has been shown to interact with the p38 MAP kinase in primary human chondrocytes . It dose-dependently inhibits the activation of MAPKAP K2, a downstream target of p38 MAP kinase, in human chondrocytes stimulated with IL-1β . This interaction is crucial in the regulation of inflammatory responses.
Cellular Effects
The effects of SB-242235 on cells are primarily mediated through its inhibition of the p38 MAP kinase pathway. It has been shown to inhibit the expression of pro-inflammatory cytokines such as interleukin (IL)-6 and KC (murine IL-8) and COX-2 . These effects influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of SB-242235 involves its binding to the p38 MAP kinase, thereby inhibiting its activity . This inhibition prevents the activation of MAPKAP K2, a downstream target of p38 MAP kinase . This leads to a decrease in the production of pro-inflammatory cytokines, thereby exerting its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, SB-242235 has been shown to exhibit non-linear elimination kinetics, with a decrease in clearance with increasing dose and apparent oral bioavailability greater than 100% at high oral doses in rat and monkey .
Dosage Effects in Animal Models
In animal models, the effects of SB-242235 vary with different dosages. For instance, in rats with adjuvant-induced arthritis, it was found that SB-242235 inhibited paw edema at 30 mg/kg and 10 mg/kg per day by 56% and 33%, respectively .
Transport and Distribution
Given its molecular properties, it is likely to be distributed throughout the body following systemic administration .
Subcellular Localization
As an inhibitor of p38 MAP kinase, it is likely to be found wherever this kinase is localized within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SB-242235 involves multiple steps, starting from the appropriate pyrimidine and imidazole derivatives. The key steps include:
Formation of the imidazole ring: This is typically achieved through a cyclization reaction involving a suitable precursor.
Substitution reactions: Introduction of the piperidine and fluorophenyl groups through nucleophilic substitution reactions.
Methoxylation: Introduction of the methoxy group on the pyrimidine ring.
Industrial Production Methods
While specific industrial production methods are proprietary, the general approach involves scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This includes using high-purity reagents, optimizing reaction conditions, and employing efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
SB-242235 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, such as reducing the imidazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and piperidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the imidazole ring, while substitution reactions can introduce various functional groups .
Scientific Research Applications
SB-242235 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the p38 MAPK pathway and its role in various chemical processes.
Biology: Employed in cell biology to investigate the effects of p38 MAPK inhibition on cellular functions and signaling pathways.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases, such as rheumatoid arthritis and other autoimmune disorders.
Industry: Utilized in the development of new drugs targeting the p38 MAPK pathway, contributing to the pharmaceutical industry’s efforts to create effective anti-inflammatory therapies .
Comparison with Similar Compounds
Similar Compounds
SB-239063: Another p38 MAPK inhibitor with similar properties but different potency and selectivity.
Pamapimod: A p38 MAPK inhibitor used in clinical trials for rheumatoid arthritis.
BIRB 796: A highly potent p38 MAPK inhibitor with a different chemical structure.
Uniqueness
SB-242235 is unique due to its high selectivity for p38 MAPK and its potent inhibitory effects. It has shown significant efficacy in preclinical models of inflammatory diseases, making it a valuable tool for research and potential therapeutic applications .
Properties
IUPAC Name |
4-[5-(4-fluorophenyl)-3-piperidin-4-ylimidazol-4-yl]-2-methoxypyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O/c1-26-19-22-11-8-16(24-19)18-17(13-2-4-14(20)5-3-13)23-12-25(18)15-6-9-21-10-7-15/h2-5,8,11-12,15,21H,6-7,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTYLGXVBIWRIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=N1)C2=C(N=CN2C3CCNCC3)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701026008 | |
Record name | 4-[5-(4-Fluorophenyl)-3-piperidin-4-ylimidazol-4-yl]-2-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701026008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193746-75-7 | |
Record name | 4-[5-(4-Fluorophenyl)-3-piperidin-4-ylimidazol-4-yl]-2-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701026008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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